N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}prop-2-enamide
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Overview
Description
N-{8-methanesulfonyl-8-azabicyclo[321]octan-3-yl}prop-2-enamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}prop-2-enamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with the preparation of an acyclic starting material containing the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}prop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate: This compound shares a similar bicyclic structure but differs in its functional groups.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-: Another structurally similar compound with different stereochemistry.
Uniqueness
N-{8-methanesulfonyl-8-azabicyclo[321]octan-3-yl}prop-2-enamide is unique due to its specific functional groups and the presence of a prop-2-enamide moiety
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-11(14)12-8-6-9-4-5-10(7-8)13(9)17(2,15)16/h3,8-10H,1,4-7H2,2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLYYIUCLUPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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